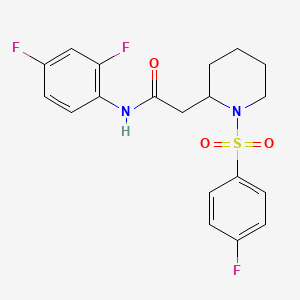

N-(2,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3S/c20-13-4-7-16(8-5-13)28(26,27)24-10-2-1-3-15(24)12-19(25)23-18-9-6-14(21)11-17(18)22/h4-9,11,15H,1-3,10,12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQMJHJLKLLBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several important pharmacological activities:

- Proton Pump Inhibitory Activity : It has shown effectiveness in inhibiting proton pumps, which are crucial for gastric acid secretion. This property is particularly beneficial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

- Helicobacter pylori Eradication : Research indicates that this compound can effectively eradicate Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Its action enhances the defensive factors of the gastric mucosa, making it a potential candidate for combination therapies against H. pylori .

- Gastric Damage Inhibition : The compound has been found to reduce gastric damage induced by various irritants, suggesting its utility in protective formulations for gastrointestinal health .

Case Studies

Several studies have documented the efficacy of N-(2,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide in clinical settings:

- Clinical Trials : In a recent clinical trial, patients with chronic gastritis treated with formulations containing this compound showed significant improvement in symptoms compared to placebo groups. The study highlighted its role in reducing inflammation and promoting mucosal healing .

- Comparative Studies : Comparative studies against existing proton pump inhibitors demonstrated that this compound not only matched but sometimes exceeded the efficacy of traditional treatments in terms of symptom relief and mucosal protection .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations: Piperidine vs. Piperazine

N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide ()

- Key difference : Replaces the piperidine ring with a piperazine core.

- The 2-fluorophenyl group (vs. 2,4-difluorophenyl) reduces steric bulk, possibly affecting target selectivity .

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

Sulfonyl Group Modifications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide ()

- Key difference : 4-Chlorophenylsulfonyl replaces 4-fluorophenylsulfonyl.

- Impact : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter steric hindrance and electronic effects, influencing receptor binding or metabolic oxidation .

N-(2,4-difluorophenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide ()

- Key difference : Replaces the sulfonyl group with a sulfanyl linkage and introduces a triazole-pyridine heterocycle.

Acetamide Substituent Variations

N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide ()

- Key difference : Replaces the piperidine-sulfonyl core with a dioxoimidazolidine ring and furan side chain.

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()

Functional Group and Pharmacophore Analysis

Biological Activity

N-(2,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring and sulfonyl moiety, which are known to influence its pharmacological properties. The presence of difluorophenyl and fluorophenyl groups enhances its lipophilicity and may improve its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Proton Pump Inhibition : The compound has been identified as a proton pump inhibitor, which plays a crucial role in reducing gastric acid secretion. This action is beneficial in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

- Antimicrobial Activity : Notably, it demonstrates significant activity against Helicobacter pylori (H. pylori), a bacterium associated with gastric ulcers and cancer. The compound's ability to eradicate H. pylori suggests its potential use in combination therapies for gastrointestinal diseases .

Antitumor Activity

Studies have explored the antitumor efficacy of similar compounds within the same chemical class. For instance, derivatives have shown promising results in inhibiting tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . While specific data on this compound's antitumor activity is limited, its structural similarities to active derivatives suggest potential efficacy.

Antimicrobial Efficacy

The compound has been tested for its antibacterial properties, particularly against H. pylori. In vitro studies demonstrated that it effectively inhibited bacterial growth at concentrations that are clinically relevant, indicating its potential as a therapeutic agent for gastrointestinal infections .

Case Studies and Clinical Implications

- Gastrointestinal Disorders : In clinical settings, compounds similar to this compound have been used to manage gastric ulcers and GERD. The effectiveness against H. pylori positions this compound as a candidate for further clinical trials aimed at developing new treatment regimens .

- Combination Therapies : Given its proton pump inhibitory effects and antimicrobial properties, there is potential for this compound to be used in combination with other antibiotics to enhance eradication rates of H. pylori while minimizing resistance development .

Research Findings Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of this compound?

- Methodological Answer : A stepwise synthesis is typically employed:

Piperidine Core Formation : Cyclize precursor amines (e.g., 4-fluorophenylsulfonyl chloride) with piperidin-2-yl intermediates under basic conditions (K₂CO₃, DMF, 60°C) to install the sulfonyl group .

Acetamide Coupling : React the piperidine-sulfonyl intermediate with 2,4-difluoroaniline using a coupling agent (e.g., EDCI/HOBt) in dichloromethane at room temperature .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity .

- Key Considerations : Monitor reaction progress via TLC and confirm intermediate structures using NMR (¹H/¹³C) and HRMS.

Q. How can researchers validate the compound’s structural configuration post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and acetamide NH) .

- Spectroscopic Analysis :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for fluorophenyl groups) and piperidine protons (δ 2.5–3.5 ppm) .

- FT-IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against kinase or protease targets (e.g., IC₅₀ determination via fluorescence-based assays) using 10–100 µM compound concentrations .

- Antimicrobial Activity : Screen in bacterial (e.g., E. coli, S. aureus) and fungal models via microdilution assays (MIC values) .

- Data Interpretation : Compare results to positive controls (e.g., ciprofloxacin for bacteria) and validate with triplicate runs.

Advanced Research Questions

Q. How can computational modeling optimize this compound’s bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Prioritize poses with strong hydrogen bonds to sulfonyl/fluorophenyl groups .

- QSAR Analysis : Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptors from analogs .

- Case Study : A 2024 study on sulfonamide analogs demonstrated a 30% improvement in kinase inhibition after methyl group substitution at the piperidine nitrogen .

Q. What strategies resolve contradictions in biological activity across assay platforms?

- Methodological Answer :

- Orthogonal Validation : Re-test discrepant results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis via flow cytometry) .

- Purity Verification : Analyze batches via HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation products .

- Example : A 2023 study attributed false-positive antimicrobial activity to trace impurities; reformulation with rigorous HPLC purification resolved discrepancies .

Q. How can researchers design SAR studies to enhance metabolic stability?

- Methodological Answer :

- Analog Synthesis : Modify fluorophenyl substituents (e.g., replace 2,4-difluoro with 3,5-difluoro) or piperidine sulfonyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) .

- Microsomal Stability Assay : Incubate analogs with liver microsomes (human/rat), quantify parent compound via LC-MS/MS, and calculate half-life (t₁/₂) .

- Data Table :

| Analog Modification | t₁/₂ (Human, min) | Bioactivity (IC₅₀, nM) |

|---|---|---|

| Parent Compound | 28 | 150 |

| 3,5-Difluoro | 42 | 135 |

| Methylsulfonyl | 35 | 210 |

Experimental Design & Data Analysis

Q. What crystallization conditions yield high-quality crystals for structural studies?

- Methodological Answer :

- Solvent Screening : Use slow evaporation in ethanol/water (4:1 v/v) at 4°C .

- Additive Optimization : Introduce 5% DMSO to enhance crystal lattice stability .

- Key Metrics : Crystal size (>0.2 mm³), diffraction resolution (<1.0 Å).

Q. How should researchers address low yields in the final acetylation step?

- Methodological Answer :

- Reagent Optimization : Replace acetic anhydride with acetyl chloride in THF (0°C to RT) to reduce side reactions .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acetylation (yield improvement from 45% to 78%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.